molecular formula C17H17N3O4S B2729655 N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-71-3

N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2729655
CAS RN: 946335-71-3
M. Wt: 359.4
InChI Key: XNTPKYSBIWEPKS-UHFFFAOYSA-N
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Description

“N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a derivative of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . A specific synthesis protocol for “this compound” is not available in the retrieved information.


Molecular Structure Analysis

Pyrimidines are six-membered 1,3-diazine rings containing nitrogen at the 1 and 3 positions . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The specific molecular structure of “this compound” is not available in the retrieved information.

Scientific Research Applications

Synthesis and Biological Activity Exploration

  • Research on the synthesis of novel heterocyclic compounds derived from this chemical structure has shown promising anti-inflammatory and analgesic activities. These compounds have been identified as cyclooxygenase-1/2 (COX-1/2) inhibitors, demonstrating significant inhibition with potential for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Another study focused on the synthesis of pyrido and thieno pyrimidine derivatives, exploring their potential as key synthons for the development of fused polyheterocyclic systems. This research underscores the chemical versatility of the core structure for generating biologically active compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Solid-Phase Synthetic Method

  • A solid-phase synthetic method has been developed for N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives, highlighting a strategy for the efficient synthesis of compounds based on the biologically active thieno[3,2-d]pyrimidine scaffold. This approach offers a template-mediated strategy for synthesizing various biologically relevant compounds (Ahn & Jeon, 2021).

Antibacterial and Antitumor Activity

  • The investigation into the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has revealed these compounds' potential for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests a promising avenue for developing new anticancer agents (Hassan, Hafez, & Osman, 2014).

  • The antibacterial properties of marine-sourced compounds, including those related to the thieno[2,3-d]pyrimidine structure, have been explored, demonstrating the potential for new drug development based on natural product templates (Joshi & Dodge, 2021).

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future directions for pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-19-15(22)11-8-13(25-16(11)20(2)17(19)23)14(21)18-9-10-6-4-5-7-12(10)24-3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTPKYSBIWEPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCC3=CC=CC=C3OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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